2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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Overview
Description
- This compound belongs to the class of 1,3,4-thiadiazole derivatives.
- It contains a 4-chlorophenyl group, a 1H-pyrrole moiety, and a 1,2,4-triazole ring.
- The N-(2,4-difluorophenyl)acetamide portion adds further complexity.
- These structural features contribute to its potential biological activities.
Preparation Methods
- Starting from 4-chlorobenzoic acid, a six-step synthesis yields the compound.
- Esterification with methanol, hydrazination, salt formation, and cyclization lead to 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol (5).
- Conversion of this intermediate into sulfonyl chloride followed by nucleophilic attack of amines produces the title sulfonamides (7a-7j).
- The structures are confirmed by NMR, IR, and elemental analysis .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions would vary based on the reaction type.
Scientific Research Applications
- In chemistry, it could serve as a building block for designing new compounds.
- In biology, it might exhibit antiviral or other bioactivities.
- In medicine, further studies could explore its potential therapeutic applications.
- In industry, it could be useful for developing novel materials.
Mechanism of Action
- The exact mechanism remains to be elucidated.
- Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can compare its structure and properties to known 1,3,4-thiadiazoles.
- Highlighting its uniqueness would involve assessing its distinct features compared to related molecules.
Properties
Molecular Formula |
C20H14ClF2N5OS |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H14ClF2N5OS/c21-14-5-3-13(4-6-14)19-25-26-20(28(19)27-9-1-2-10-27)30-12-18(29)24-17-8-7-15(22)11-16(17)23/h1-11H,12H2,(H,24,29) |
InChI Key |
WUBQRVROENLYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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